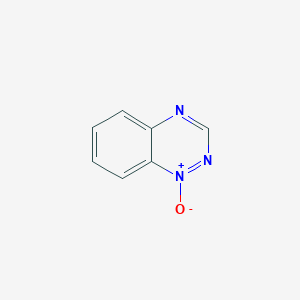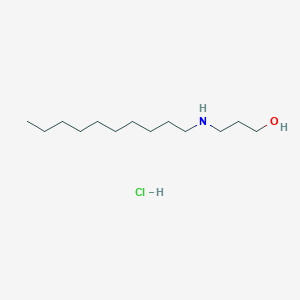
Dipropyl (2-oxoethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl (2-oxoethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-oxoethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropyl (2-oxoethyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where trialkyl phosphites react with haloacetones. For instance, the reaction between trialkyl phosphites and iodoacetone yields the desired phosphonate in good yields . Another method involves the acylation of methylphosphonates, which includes metalation of dialkyl methylphosphonates followed by reaction with acetyl chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity, often involving the use of anhydrous solvents and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions
Dipropyl (2-oxoethyl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dipropyl (2-oxoethyl)phosphonate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological molecules.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dipropyl (2-oxoethyl)phosphonate involves its ability to form stable complexes with various biological and chemical targets. The phosphonate group can mimic phosphate esters, allowing it to interact with enzymes and other proteins. This interaction can inhibit enzyme activity or alter protein function, making it useful in both research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (2-oxoethyl)phosphonate
- Dimethyl (2-oxoethyl)phosphonate
- Diisopropyl (2-oxoethyl)phosphonate
Uniqueness
Dipropyl (2-oxoethyl)phosphonate is unique due to its specific alkyl chain length, which can influence its reactivity and solubility compared to its diethyl and dimethyl counterparts. This makes it particularly useful in applications where specific physical and chemical properties are required.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable tool for scientists and industrial chemists alike.
Properties
CAS No. |
60593-31-9 |
|---|---|
Molecular Formula |
C8H17O4P |
Molecular Weight |
208.19 g/mol |
IUPAC Name |
2-dipropoxyphosphorylacetaldehyde |
InChI |
InChI=1S/C8H17O4P/c1-3-6-11-13(10,8-5-9)12-7-4-2/h5H,3-4,6-8H2,1-2H3 |
InChI Key |
TXMXVUKAKMMJIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(CC=O)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate](/img/structure/B14615472.png)
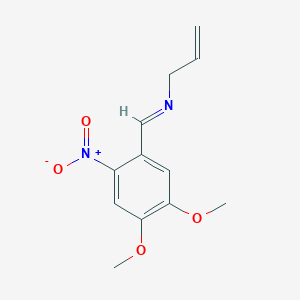
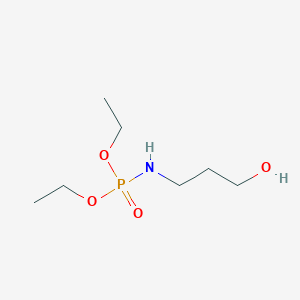
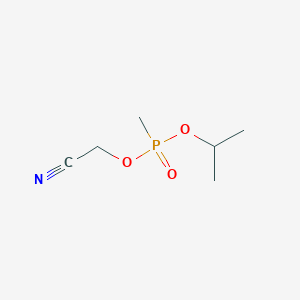
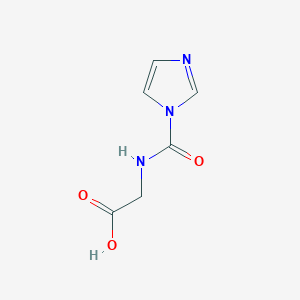

![3-Phenylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14615505.png)
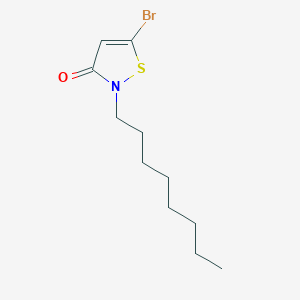
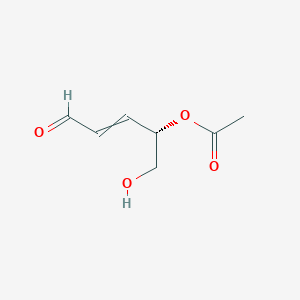
![2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]-](/img/structure/B14615526.png)

![1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B14615532.png)
